N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a sulfonamide derivative with a methoxyphenyl moiety. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves the acylation of sulfonamides. One common method is the reaction of sulfonamides with acetic anhydride under ultrasonic irradiation, which is a green and efficient approach . This method offers advantages such as simple workup conditions, reduced reaction time, and high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}acetamide
- **N-{5-[(3-Fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Uniqueness
N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is unique due to its specific methoxyphenyl moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8(16)14-12-13-7-11(20-12)21(17,18)15-9-4-3-5-10(6-9)19-2/h3-7,15H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADIWGDHFMORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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